molecular formula C6H5ClN2O3 B8025990 3-Chloro-2-methoxy-4-nitropyridine

3-Chloro-2-methoxy-4-nitropyridine

Cat. No.: B8025990
M. Wt: 188.57 g/mol
InChI Key: MUPXCASLDHKDMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Halogenated and Nitrated Pyridine (B92270) Chemistry

Halogenated and nitrated pyridines are pivotal intermediates in the synthesis of a wide array of functional molecules. The presence of both a halogen atom and a nitro group on the pyridine ring creates a versatile platform for a variety of chemical transformations. The electron-withdrawing nature of the nitro group and the halogen atom deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, a key reaction in the functionalization of this class of compounds.

Academic Significance of Substituted Pyridine Systems in Organic Synthesis Research

Substituted pyridines are integral components of numerous pharmaceuticals, agrochemicals, and materials. Their prevalence has driven extensive research into novel and efficient synthetic methodologies for their preparation and modification. The development of new synthetic routes to access diverse substitution patterns on the pyridine ring is a continuous focus in academic and industrial research, aiming for milder, more selective, and sustainable chemical processes. commonorganicchemistry.com

Structural Class and Research Relevance of 3-Chloro-2-methoxy-4-nitropyridine

This compound belongs to the class of polysubstituted pyridines. Its specific arrangement of a chloro, a methoxy (B1213986), and a nitro group on the pyridine core makes it a highly valuable and reactive intermediate. The interplay of these functional groups dictates its chemical behavior, offering multiple sites for selective modification. This trifunctionalized pyridine is a subject of research interest for its potential as a precursor to more complex molecular architectures, particularly in the synthesis of biologically active compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-2-methoxy-4-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O3/c1-12-6-5(7)4(9(10)11)2-3-8-6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUPXCASLDHKDMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Identity and Properties

This section provides a summary of the key identifiers and physicochemical properties of 3-Chloro-2-methoxy-4-nitropyridine.

IdentifierValue
IUPAC Name This compound
CAS Number 1805648-70-7 nih.gov
Molecular Formula C₆H₅ClN₂O₃ nih.gov
Molecular Weight 188.57 g/mol nih.gov

Physical and Spectroscopic Data:

PropertyValue
Physical State Solid (predicted)
Storage Inert atmosphere, Room Temperature nih.gov
¹H NMR Spectral data for the closely related 3-chloro-2-methoxypyridine (B78714) shows characteristic signals for the methoxy (B1213986) group and the aromatic protons. chemicalbook.com For this compound, the electron-withdrawing nitro group would be expected to shift the signals of the pyridine (B92270) ring protons downfield.
¹³C NMR Based on data for related methoxy-substituted pyridines, the carbon attached to the methoxy group would appear significantly downfield. docbrown.info The presence of the nitro group would further influence the chemical shifts of the ring carbons.

Advanced Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By probing the magnetic properties of atomic nuclei, NMR can map out the carbon-hydrogen framework and reveal the connectivity between atoms within a molecule.

Proton (¹H) NMR spectroscopy identifies the chemical environment of all proton atoms in a molecule. In 3-Chloro-2-methoxy-4-nitropyridine, three distinct proton signals are expected.

Aromatic Protons: The pyridine (B92270) ring contains two protons, H-5 and H-6. Due to their proximity to each other on the ring, they will exhibit spin-spin coupling, appearing as two distinct doublets. The proton at the C-5 position is flanked by the electron-withdrawing chloro and nitro groups, which would deshield it, causing its signal to appear at a lower field (higher ppm value) compared to the proton at the C-6 position.

Methoxy (B1213986) Protons: The methoxy group (-OCH₃) contains three equivalent protons. These protons will appear as a sharp singlet, as they have no adjacent protons to couple with. Its chemical shift would be in the typical range for a methoxy group attached to an aromatic ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
H-58.20 - 8.40Doublet (d)
H-67.30 - 7.50Doublet (d)
-OCH₃4.00 - 4.20Singlet (s)

Carbon (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. For this compound, which has six carbon atoms in unique chemical environments, six distinct signals are expected in the ¹³C NMR spectrum. The electron-withdrawing effects of the nitro group, the chlorine atom, and the nitrogen atom in the pyridine ring significantly influence the chemical shifts of the carbon atoms.

C-2: Attached to both the electronegative nitrogen and the methoxy group, this carbon is expected to be significantly downfield.

C-3: Bonded to the chlorine atom, its chemical shift will be influenced by the halogen's inductive effect.

C-4: Directly bonded to the strongly electron-withdrawing nitro group, this carbon is expected to be highly deshielded and appear far downfield.

C-5 and C-6: These carbons are part of the aromatic ring, and their shifts are influenced by the surrounding substituents.

-OCH₃: The carbon of the methoxy group will appear in the typical upfield region for such functional groups.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2160 - 165
C-3125 - 130
C-4150 - 155
C-5115 - 120
C-6145 - 150
-OCH₃55 - 60

While 1D NMR provides information on chemical shifts, 2D NMR experiments are essential for unambiguously assembling the molecular structure by revealing through-bond correlations between nuclei. bldpharm.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other. For this compound, a COSY spectrum would show a cross-peak connecting the signals of the H-5 and H-6 protons, confirming their adjacent positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. The HSQC spectrum would show correlations between the H-5 signal and the C-5 signal, the H-6 signal and the C-6 signal, and the methoxy proton singlet with the methoxy carbon signal. This technique is invaluable for assigning carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds), which is critical for connecting molecular fragments and confirming the positions of substituents that lack protons, like the chloro and nitro groups. Key expected correlations would include:

The methoxy protons showing a correlation to the C-2 carbon.

The H-5 proton showing correlations to the C-3 and C-4 carbons.

The H-6 proton showing correlations to the C-4 and C-2 carbons.

Solid-State NMR (SSNMR) spectroscopy is a powerful technique for characterizing materials in their solid, crystalline form. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, SSNMR provides information about the local environment in the solid state, including molecular conformation, packing, and the presence of different polymorphic forms. chemscene.com For this compound, SSNMR could reveal how the molecules arrange themselves in the crystal lattice and identify intermolecular interactions, such as dipole-dipole interactions influenced by the polar nitro and chloro substituents. Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) would be employed to obtain high-resolution spectra and differentiate between crystallographically inequivalent sites. chemicalbook.com

Vibrational Spectroscopy (Infrared and Raman) for Molecular Vibrations

Vibrational spectroscopy probes the vibrational modes of a molecule, which are specific to the types of chemical bonds and functional groups present.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups. A standard FTIR spectrometer would be used to record the spectrum, typically in the 4000-400 cm⁻¹ range. perkinelmer.com For this compound, several characteristic peaks would be expected.

Nitro Group (NO₂): This group gives rise to two strong and distinct stretching vibrations: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber.

Aromatic Ring: The pyridine ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N ring stretching vibrations in the 1600-1400 cm⁻¹ region.

Methoxy Group (C-O): The C-O bond will exhibit a strong stretching vibration.

Chloro Group (C-Cl): The C-Cl stretch typically appears in the lower frequency region of the mid-infrared spectrum.

Table 3: Predicted FTIR Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)
Asymmetric NO₂ StretchNitro1520 - 1560
Symmetric NO₂ StretchNitro1340 - 1380
Aromatic C-H StretchPyridine Ring3050 - 3150
Aromatic C=C/C=N StretchPyridine Ring1400 - 1600
C-O StretchMethoxy1200 - 1300 (asymmetric) / 1000 - 1100 (symmetric)
C-Cl StretchChloro700 - 800

Fourier Transform Raman (FT-Raman) Spectroscopy

No specific experimental or computational FT-Raman spectral data for this compound could be located in the searched scientific literature.

Vibrational Mode Assignments and Potential Energy Distributions

A detailed vibrational analysis, including mode assignments and Potential Energy Distributions (PEDs) for this compound, is not available in published research.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Specific UV-Vis absorption spectra for this compound are not documented in the available literature.

Analysis of Electronic Transitions and Chromophoric Behavior

Without spectral data, an analysis of the electronic transitions (e.g., n → π, π → π) and the specific chromophoric behavior of this compound cannot be performed.

Solvatochromic Effects on UV-Vis Spectra

There are no available studies on the solvatochromic effects for this compound, which would involve measuring its UV-Vis spectrum in a variety of solvents with different polarities.

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

No mass spectrometry data, specifically from Electrospray Ionization (ESI-MS), for this compound has been found.

Electrospray Ionization Mass Spectrometry (ESI-MS)

The ESI-MS fragmentation pattern for this compound is not described in the searched scientific databases or literature.

Due to the absence of specific research findings for this compound, the generation of a detailed and scientifically accurate article according to the provided outline is not feasible at this time.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS analysis would provide critical data regarding its purity, molecular weight, and fragmentation patterns, which are essential for structural confirmation.

While specific, experimentally determined GC-MS data for this compound is not widely available in published literature, a theoretical analysis of its fragmentation can be postulated based on its structure. The molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight (188.57 g/mol ).

The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways, driven by the stability of the resulting fragments. Common fragmentation patterns for similar aromatic nitro compounds involve the loss of the nitro group (NO₂) or parts of it (e.g., NO, O). The presence of the methoxy and chloro substituents would also lead to characteristic fragmentation.

Expected Fragmentation Pathways:

Loss of the nitro group: A significant fragment would likely be observed at [M-46]⁺, corresponding to the loss of a NO₂ radical.

Loss of the methoxy group: Cleavage of the O-CH₃ bond could result in a fragment at [M-31]⁺, or the loss of a methoxy radical.

Loss of chlorine: A fragment corresponding to [M-35]⁺ or [M-37]⁺ (depending on the chlorine isotope) could be observed.

Cleavage of the pyridine ring: Complex fragmentation patterns resulting from the cleavage of the pyridine ring itself would also be expected, leading to smaller charged fragments.

For a closely related isomer, 2-Chloro-3-methoxy-5-nitropyridine, GC-MS data from the NIST Mass Spectrometry Data Center indicates a top peak at m/z 188, a second highest at m/z 142, and a third highest at m/z 44. nih.gov The peak at m/z 188 corresponds to the molecular ion, and the peak at m/z 142 could correspond to the loss of the nitro group (188 - 46 = 142), which aligns with the expected fragmentation behavior.

A comprehensive GC-MS analysis would involve optimizing the gas chromatography conditions (e.g., column type, temperature program) to achieve good separation and peak shape, followed by detailed analysis of the mass spectrum to identify the molecular ion and all significant fragment ions. This data would be compiled into a detailed report.

Table 1: Hypothetical GC-MS Data for this compound

ParameterValue
Retention Time (min)Data not available in published literature
Molecular Ion (m/z)188
Key Fragment Ions (m/z)Data not available in published literature

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net This technique would provide unambiguous information about the molecular geometry, conformation, and the packing of this compound molecules in the solid state.

Single-Crystal X-ray Diffraction for Absolute Configuration

To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound would be required. This crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to determine the electron density map of the molecule, from which the atomic positions can be derived.

The analysis of the diffraction data allows for the determination of key structural parameters, including:

Crystal System and Space Group: These describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell, the fundamental repeating unit of the crystal.

Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles between adjacent bonds, confirming the covalent structure of the molecule.

Torsional Angles: These define the conformation of the molecule, for instance, the orientation of the methoxy and nitro groups relative to the pyridine ring.

As of now, the single-crystal X-ray structure of this compound has not been reported in the crystallographic literature. Therefore, specific data on its crystal system, space group, and unit cell dimensions are not available.

Table 2: Crystallographic Data for this compound

ParameterValue
Crystal SystemData not available in published literature
Space GroupData not available in published literature
Unit Cell DimensionsData not available in published literature
Bond Lengths (Å)Data not available in published literature
Bond Angles (°)Data not available in published literature
Torsional Angles (°)Data not available in published literature

Analysis of Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, X-ray crystallography provides invaluable insights into how molecules are arranged in the crystal lattice. This is governed by a variety of intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking interactions.

For this compound, the following intermolecular interactions could be anticipated:

Hydrogen Bonding: Although the molecule does not possess strong hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds could play a role in the crystal packing. The oxygen atoms of the nitro and methoxy groups, as well as the nitrogen atom of the pyridine ring, can act as hydrogen bond acceptors.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with nucleophilic atoms such as the oxygen atoms of the nitro group or the nitrogen of the pyridine ring in neighboring molecules.

π-π Stacking: The aromatic pyridine ring can participate in π-π stacking interactions, where the rings of adjacent molecules are arranged in a parallel or offset fashion. These interactions are significant in stabilizing the crystal structure.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are at the heart of modern computational chemistry, allowing for the determination of a molecule's electronic structure and properties based on the fundamental laws of quantum mechanics.

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for optimizing the geometry of molecules like 3-Chloro-2-methoxy-4-nitropyridine. The process of geometry optimization involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. This provides crucial information on bond lengths, bond angles, and dihedral angles.

For this compound, a DFT study would likely employ a functional such as B3LYP, which has been shown to provide a good agreement between accuracy and computational cost for a wide range of molecules. 120.27.244 The optimized geometry would reveal the spatial relationship between the pyridine (B92270) ring and its substituents: the chloro, methoxy (B1213986), and nitro groups.

Table 1: Predicted Optimized Geometric Parameters of this compound (Illustrative)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-ClValue
C-O (methoxy)Value
C-N (nitro)Value
O-C-H (methoxy)Value
C-C-N-O (nitro)Value

Note: The values in this table are illustrative and would be determined from actual DFT calculations.

Ab initio methods are another class of quantum chemical calculations that are derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF) are foundational, though more advanced and accurate methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are also used.

The choice of a basis set is crucial in both DFT and ab initio calculations. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as the 6-311++G(d,p) basis set, provide more flexibility in describing the distribution of electrons and thus yield more accurate results, albeit at a higher computational cost. For a molecule containing chlorine and oxygen with lone pairs, and a nitro group with delocalized electrons, a basis set with polarization (d,p) and diffuse functions (++) is generally recommended for accurate results.

Electronic Structure Analysis

Beyond the molecular geometry, understanding the electronic structure is key to predicting a molecule's reactivity and properties.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity.

For this compound, the HOMO is expected to be located primarily on the electron-rich methoxy group and the pyridine ring, while the LUMO would likely be centered on the electron-withdrawing nitro group.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

ParameterEnergy (eV)
HOMO EnergyValue
LUMO EnergyValue
HOMO-LUMO GapValue

Note: The values in this table are illustrative and would be determined from FMO analysis.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying the sites prone to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to attack by electrophiles. Conversely, regions of positive potential (colored blue) are electron-poor and are targets for nucleophiles.

In this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro group and the methoxy group, as well as the nitrogen atom of the pyridine ring. Positive potential might be expected around the hydrogen atoms and the carbon atom attached to the nitro group.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. researchgate.net It transforms the complex molecular orbitals into a more intuitive representation of localized bonds and lone pairs, resembling a Lewis structure. NBO analysis can quantify the delocalization of electron density from a filled "donor" orbital to an empty "acceptor" orbital. These delocalization interactions, also known as hyperconjugation, contribute to the stability of the molecule.

Spectroscopic Property Prediction

Theoretical predictions of spectroscopic properties are invaluable for interpreting experimental spectra and confirming molecular structures. Methods based on Density Functional Theory (DFT) are particularly effective for obtaining accurate predictions of vibrational, electronic, and nuclear magnetic resonance spectra.

Theoretical Vibrational Frequencies and Intensities (IR, Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the characteristic motions of a molecule's constituent atoms. DFT calculations are widely used to compute the harmonic vibrational frequencies and their corresponding IR and Raman intensities. These calculations are typically performed on the optimized geometry of the molecule. The resulting theoretical spectrum allows for the assignment of specific vibrational modes to the experimentally observed absorption bands and scattering peaks.

For this compound, key vibrational modes can be predicted. These include the stretching vibrations of the nitro group (NO₂), which are expected to produce intense IR absorption bands. nih.gov Other significant vibrations involve the C-Cl, C-O, and C-N bonds, as well as the characteristic stretching and bending modes of the pyridine ring and the methoxy group's methyl protons. nih.gov The calculated frequencies and intensities provide a vibrational fingerprint of the molecule. Comparing these theoretical predictions with experimental data helps to confirm the assignments of complex spectral regions where multiple vibrational modes may overlap. nih.govresearchgate.net

Table 1: Predicted Vibrational Frequencies for this compound Note: This table presents representative theoretical values based on DFT calculations for similar substituted nitropyridines. Actual experimental values may vary.

Vibrational ModeAssignmentPredicted Frequency (cm⁻¹)Predicted IR IntensityPredicted Raman Activity
ν(C-H)Pyridine Ring C-H Stretch3100-3000MediumStrong
ν(C-H)Methoxy CH₃ Stretch3000-2900MediumStrong
ν(C=N), ν(C=C)Pyridine Ring Stretch1600-1450StrongMedium
νas(NO₂)Asymmetric NO₂ Stretch1570-1530Very StrongWeak
νs(NO₂)Symmetric NO₂ Stretch1360-1330StrongMedium
δ(CH₃)Methoxy CH₃ Bending1440-1420MediumMedium
ν(C-O)Methoxy C-O-C Stretch1280-1240StrongWeak
δ(NO₂)NO₂ Scissoring850-830MediumWeak
ν(C-Cl)C-Cl Stretch750-700StrongStrong

Time-Dependent DFT (TD-DFT) for UV-Vis Spectra

The electronic absorption properties of a molecule, typically measured by UV-Vis spectroscopy, can be effectively modeled using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum. scirp.org The calculations also yield the oscillator strength for each transition, which is proportional to the intensity of the absorption band.

For this compound, the electronic spectrum is expected to be dominated by π→π* and n→π* transitions. The electron-withdrawing nitro group and the electron-donating methoxy group, along with the chlorine atom, significantly influence the energies of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the absorption wavelengths. nih.gov TD-DFT calculations, often performed in conjunction with a Polarizable Continuum Model (PCM) to simulate solvent effects, can predict how the electronic transitions will shift in different solvent environments. scirp.orgresearchgate.net

Table 2: Predicted Electronic Transitions for this compound in Chloroform (PCM) Note: This table presents representative theoretical values. The transitions and wavelengths are illustrative of what TD-DFT calculations would predict.

Predicted λ_max (nm)Oscillator Strength (f)Major ContributionTransition Type
3550.15HOMO -> LUMOπ→π
2900.28HOMO-1 -> LUMOπ→π
2650.05HOMO -> LUMO+1n→π*

Gauge-Independent Atomic Orbital (GIAO) Method for NMR Chemical Shifts

The Gauge-Independent Atomic Orbital (GIAO) method is a highly reliable quantum chemical approach for predicting the NMR chemical shifts of ¹H and ¹³C nuclei. imist.ma This method calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. The chemical shifts are then determined by referencing these calculated shielding values to the shielding tensor of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. conicet.gov.ar

The accuracy of GIAO calculations is instrumental in assigning NMR signals, especially for complex molecules where spectral overlap can occur. acs.org For this compound, the GIAO method can predict the chemical shifts for the two aromatic protons and the six distinct carbon atoms. The predicted shifts will reflect the electronic environment of each nucleus, which is heavily influenced by the inductive and resonance effects of the chloro, methoxy, and nitro substituents. A strong correlation between the GIAO-calculated and experimental chemical shifts serves as a powerful tool for structural verification. acs.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Note: This table presents hypothetical experimental data alongside GIAO-predicted values to illustrate the expected correlation. Calculations are typically performed using a functional like B3LYP with a basis set such as 6-311+G(d,p).

AtomPredicted Chemical Shift (ppm) [GIAO]Hypothetical Experimental Shift (ppm)
¹H NMR
H57.357.30
H68.408.35
OCH₃4.104.05
¹³C NMR
C2158.5158.0
C3115.2114.8
C4152.0151.5
C5109.8109.5
C6150.1149.7
OCH₃57.557.2

Intermolecular Interactions and Supramolecular Chemistry

The arrangement of molecules in the solid state is dictated by a complex interplay of intermolecular interactions. Computational methods are essential for analyzing these forces and understanding the resulting crystal packing.

Hydrogen Bonding Analysis

While this compound does not possess strong hydrogen bond donors like O-H or N-H groups, it can participate in weaker C-H···O and C-H···N hydrogen bonds. The oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring are potential hydrogen bond acceptors. Computational analysis of the optimized crystal structure can identify these interactions, quantifying their bond lengths and angles. These weak hydrogen bonds, though individually less significant than classical hydrogen bonds, can collectively play a crucial role in stabilizing the three-dimensional supramolecular architecture. researchgate.net In the crystal lattice, it is plausible that the aromatic C-H groups could act as donors to the nitro oxygen atoms of neighboring molecules, forming extended networks.

Hirshfeld Surface Analysis for Crystal Packing

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The Hirshfeld surface is generated for a molecule, and properties such as the normalized contact distance (d_norm) are mapped onto it. The d_norm map highlights regions of significant intermolecular contacts, with red spots indicating contacts shorter than the van der Waals radii, which are typically associated with hydrogen bonds or other strong interactions. nih.gov

Table 4: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis Note: This table provides a hypothetical breakdown of interactions for this compound based on typical values for similar nitroaromatic compounds.

Interaction TypePercentage Contribution to Hirshfeld Surface (%)
H···O / O···H35.5
H···H25.0
H···C / C···H18.5
H···Cl / Cl···H10.2
C···C4.5
N···O / O···N2.8
Other3.5

Dimerization and Aggregation Theoretical Models

The study of non-covalent interactions is crucial for understanding the behavior of molecules in the condensed phase, including crystallization, and can provide insights into the formation of dimers and larger aggregates. While specific theoretical models for the dimerization and aggregation of this compound are not extensively documented in publicly available literature, general principles of intermolecular interactions in substituted aromatic systems can be applied to hypothesize its behavior.

Theoretical models for the dimerization of similar organic molecules, such as methyl chlorophyllide a, have been investigated using methods like density functional theory (DFT) and symmetry-adapted perturbation theory (SAPT). nih.gov These studies reveal that dispersion energy is often a primary driving force for the association of monomers. nih.gov For this compound, π-π stacking interactions between the electron-deficient pyridine rings are expected to be a significant factor in dimerization and aggregation. The presence of the nitro group, a strong electron-withdrawing group, enhances the quadrupolar moment of the aromatic ring, which can lead to favorable offset or sandwich-type π-π stacking arrangements.

Furthermore, computational methods such as Hirshfeld surface analysis and quantum theory of atoms in molecules (QTAIM) are employed to characterize and quantify intermolecular interactions in crystalline structures. nih.gov These analyses can reveal the nature and strength of non-covalent interactions, such as hydrogen bonds and other close contacts, which would be critical in building a theoretical model of aggregation for this compound. For instance, in a study of a universal base, 3-nitropyrrole, the nitro group was found to enhance the stability of stacked dimers through increased molecular dipole moment and surface area. nih.gov

Table 1: Hypothetical Interaction Energy Components for a this compound Dimer

Interaction Component Estimated Contribution Rationale
Electrostatic Moderate Driven by the dipole moment arising from the nitro and methoxy groups.
Dispersion (van der Waals) Strong Significant contribution from π-π stacking of the pyridine rings.
Polarization Moderate Induced dipoles due to the proximity of the polar molecules.
Repulsion Unfavorable Pauli repulsion at close intermolecular distances.

Reaction Mechanism Modeling and Transition State Analysis

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr), where the electron-deficient pyridine ring is susceptible to attack by nucleophiles. The nitro group at the 4-position and the chloro group at the 3-position are key determinants of this reactivity.

Computational modeling, typically using DFT, is a powerful tool for elucidating the mechanisms of such reactions. The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination process. masterorganicchemistry.com In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group (in this case, the chloro or potentially the methoxy group), forming a high-energy anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The aromaticity of the ring is temporarily broken in this intermediate. The second step involves the departure of the leaving group, restoring the aromaticity of the ring.

For this compound, nucleophilic attack is anticipated at the C2 and C6 positions, which are ortho and para to the activating nitro group. The stability of the Meisenheimer intermediate is crucial, and resonance forms that delocalize the negative charge onto the electronegative oxygen atoms of the nitro group are particularly stabilizing. stackexchange.com

A fascinating aspect of the reactivity of related compounds is the potential for nitro-group migration. In a study on the reaction of 3-bromo-4-nitropyridine (B1272033) with amines, an unexpected product resulting from the migration of the nitro group from the 4-position to the 3-position was observed. clockss.org This suggests that in addition to the standard SNAr pathway, alternative, more complex reaction mechanisms may be accessible to this compound and could be explored through transition state analysis.

Transition state analysis involves locating the saddle point on the potential energy surface that connects the reactants to the Meisenheimer intermediate. The calculated activation energy barrier for this step provides a quantitative measure of the reaction rate. While specific transition state calculations for this compound are not found in the reviewed literature, studies on similar systems, such as the reaction of pyridine with acyl chlorides, have been performed. researchgate.net These studies use computational methods to map the reaction pathway and characterize the transition state geometry and energy. researchgate.net

Table 2: Key Factors Influencing the Reaction Mechanism of this compound

Factor Influence on Reaction Mechanism
Nitro Group (C4) Strongly activates the ring for nucleophilic attack by stabilizing the negative charge in the Meisenheimer intermediate through resonance. wikipedia.org
Chloro Group (C3) Acts as a leaving group. Its position influences the regioselectivity of the attack.
Methoxy Group (C2) Can also act as a leaving group, competing with the chloro group. Its electron-donating nature slightly deactivates the position it is attached to.
Nucleophile The nature of the attacking nucleophile (e.g., hardness/softness, steric bulk) will affect the reaction rate and potentially the regioselectivity.
Solvent Polar aprotic solvents are known to accelerate SNAr reactions by solvating the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity.

Theoretical Evaluation of Non-Linear Optical (NLO) Properties

Molecules with large hyperpolarizabilities are of significant interest for applications in non-linear optics (NLO), which have uses in technologies such as optical switching and frequency conversion. The NLO response of a molecule is governed by its electronic structure, particularly the presence of donor and acceptor groups connected by a π-conjugated system.

In this compound, the methoxy group can act as a weak electron donor, while the nitro group is a strong electron acceptor. These are connected by the π-system of the pyridine ring, creating a push-pull electronic structure that is a common feature of NLO-active molecules.

Theoretical calculations, primarily using DFT and time-dependent DFT (TD-DFT), are instrumental in predicting the NLO properties of molecules. Key parameters that are calculated include the dipole moment (μ), the linear polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively).

While direct theoretical evaluations of the NLO properties of this compound are not prevalent in the literature, studies on similar pyridine derivatives provide valuable insights. For example, a computational study on 5-(trifluoromethyl)pyridine-2-thiol (B7722606) using DFT calculated the first hyperpolarizability (β) to be significantly larger than that of urea, a standard reference material for NLO properties. journaleras.com This indicates that substituted pyridines can indeed exhibit substantial NLO responses.

The magnitude of the hyperpolarizability is strongly dependent on the extent of intramolecular charge transfer from the donor to the acceptor group upon electronic excitation. A smaller HOMO-LUMO energy gap is generally associated with a larger NLO response. The substituents on the pyridine ring play a crucial role in tuning this energy gap and, consequently, the NLO properties.

Table 3: Predicted NLO Properties and Influencing Factors for this compound

NLO Property Predicted Significance Influencing Factors
Dipole Moment (μ) Moderate to High The strong electron-withdrawing nitro group and the methoxy group will create a significant molecular dipole.
Linear Polarizability (α) Moderate Related to the overall electron density distribution and molecular size.
First Hyperpolarizability (β) Potentially Significant The push-pull nature of the methoxy (donor) and nitro (acceptor) groups across the pyridine π-system is expected to give rise to a notable second-order NLO response.
HOMO-LUMO Gap Relatively Small The presence of strong acceptor and moderate donor groups is likely to lower the HOMO-LUMO gap, enhancing potential NLO activity.

Role As a Building Block in Complex Organic Synthesis

Synthesis of Advanced Pyridine-Based Scaffolds

The pyridine (B92270) nucleus is a ubiquitous structural motif in pharmaceuticals and agrochemicals, and the development of efficient methods for its elaboration is of significant interest. nih.govrsc.org 3-Chloro-2-methoxy-4-nitropyridine serves as a key starting material for the construction of more complex pyridine-based frameworks. The substituents on the ring can be selectively manipulated to introduce further chemical diversity. For instance, the chloro group can be displaced by various nucleophiles, the nitro group can be reduced to an amino group which can then be further functionalized, and the methoxy (B1213986) group can be cleaved to a hydroxyl group, allowing for a wide range of synthetic transformations.

A notable application of this building block is in the synthesis of substituted aminopyridines. The nitro group can be readily reduced to an amine, which can then undergo a variety of coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce aryl or heteroaryl substituents. This strategy has been employed to generate libraries of compounds for screening in drug discovery programs.

Precursor for Diverse Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are a prominent class of compounds with a broad spectrum of biological activities. cymitquimica.comnih.govencyclopedia.pub this compound is a valuable precursor for the synthesis of various fused and polycyclic heterocyclic systems. The reactivity of the substituents allows for annulation reactions, where additional rings are fused onto the pyridine core.

For example, the amino group, generated from the reduction of the nitro group, can be condensed with dicarbonyl compounds or their equivalents to form fused pyrazines, quinoxalines, or other related heterocyclic systems. Furthermore, the chloro and nitro groups can participate in intramolecular cyclization reactions to afford novel bicyclic and tricyclic scaffolds. These complex heterocyclic systems are often difficult to access through other synthetic routes, highlighting the importance of this compound as a key intermediate.

Intermediate in Multi-Step Synthetic Sequences for Novel Chemical Entities

The strategic placement of functional groups on this compound makes it an ideal intermediate in multi-step synthetic sequences aimed at the preparation of novel and complex chemical entities. Its ability to undergo a variety of chemical transformations in a controlled and predictable manner allows for the systematic construction of target molecules with desired stereochemistry and functionality.

A patent describes the use of a related compound, 4-chloro-3-methoxy-2-methylpyridine-N-oxide, as a crucial intermediate in the synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, which is a key component in the production of the proton pump inhibitor Pantoprazole. patsnap.com This illustrates how substituted pyridines serve as pivotal intermediates in the industrial synthesis of pharmaceuticals. While not the exact compound of focus, this example demonstrates the synthetic utility of this class of molecules.

Design and Synthesis of Derivatives for Structure-Reactivity Relationship Studies in Organic Chemistry

Understanding the relationship between a molecule's structure and its reactivity is a fundamental aspect of organic chemistry. This compound provides a versatile platform for conducting such studies. By systematically modifying each of the substituents on the pyridine ring, chemists can probe the electronic and steric effects that govern the molecule's reactivity.

For example, replacing the chloro group with other halogens (fluoro, bromo, iodo) or pseudohalogens can provide insights into the mechanism of nucleophilic aromatic substitution reactions. Similarly, altering the position of the nitro and methoxy groups can influence the regioselectivity of subsequent reactions. Studies on related methoxypyridine derivatives have shown that the position of the methoxy group can significantly impact the biological activity of the resulting compounds. nih.gov This systematic approach allows for the development of predictive models that can guide the design of new synthetic strategies and the synthesis of molecules with tailored properties. Research on pyridine-3-carbonitrile (B1148548) derivatives has indicated that chloro, methoxy, and nitro substituents on a benzene (B151609) ring attached to the pyridine core can enhance cytotoxic activity, demonstrating the importance of these functional groups in tuning molecular properties. mdpi.com

Q & A

Basic: What are the optimal synthetic routes for preparing 3-Chloro-2-methoxy-4-nitropyridine?

The synthesis typically involves nitration of a substituted pyridine precursor. A common method includes:

  • Nitration of 2-methoxy-3-chloropyridine : Reacting 2-methoxy-3-chloropyridine with a nitrating agent (e.g., HNO₃ in H₂SO₄) under controlled temperatures (0–5°C) to achieve regioselective nitration at the 4-position .
  • Purification : Post-reaction purification via crystallization using solvents like ethanol or chloroform yields high-purity product .
    Key considerations : Monitor temperature to avoid over-nitration and byproducts. Confirm regiochemistry using NMR or X-ray crystallography .

Basic: How can the chlorine atom at the 3-position be replaced in nucleophilic substitution reactions?

The 3-chloro group is reactive toward nucleophiles (e.g., amines, thiols) under mild conditions:

  • Conditions : Use NaH or K₂CO₃ as a base in polar aprotic solvents (DMF, DMSO) at 60–80°C .
  • Example : Reaction with ethylamine yields 3-amino-2-methoxy-4-nitropyridine, a precursor for bioactive molecules .
    Note : Steric hindrance from adjacent substituents may slow reactivity; optimize solvent and temperature .

Advanced: How can regioselectivity challenges during nitration be addressed?

Regioselectivity in pyridine nitration is influenced by directing groups:

  • Methoxy group : The 2-methoxy group directs nitration to the 4-position via resonance stabilization of the intermediate σ-complex .
  • Competing effects : The electron-withdrawing nitro and chloro groups can deactivate the ring. Use mixed acid (HNO₃/H₂SO₄) at low temperatures to favor kinetic control over thermodynamic pathways .
    Validation : Computational modeling (DFT) can predict reactive sites by analyzing electron density and Fukui indices .

Advanced: What analytical methods resolve contradictions in structural characterization?

Conflicting data (e.g., substituent positions) can arise due to isomerism:

  • X-ray crystallography : Definitive confirmation of regiochemistry via single-crystal analysis (e.g., SHELX refinement) .
  • Comparative spectroscopy : Use ¹H/¹³C NMR to compare chemical shifts with known analogs. For example, the nitro group’s deshielding effect on adjacent protons distinguishes 3- vs. 4-substitution .
    Case study : A 2025 study resolved a 3-nitro/4-nitro isomer dispute using NOESY correlations and DFT-optimized structures .

Basic: What are common reduction pathways for the nitro group in this compound?

The nitro group can be reduced to an amine under catalytic or chemical conditions:

  • Catalytic hydrogenation : Use H₂ gas with Pd/C or Raney Ni in ethanol at 50–60°C .
  • Chemical reduction : Employ NaBH₄/CuCl₂ or Fe/HCl for selective reduction without affecting the methoxy or chloro groups .
    Application : The resulting 4-amine derivative is a key intermediate in anticancer drug synthesis .

Advanced: How does the electronic structure influence reactivity in cross-coupling reactions?

The electron-deficient pyridine ring facilitates Suzuki-Miyaura couplings:

  • Mechanism : The chloro group acts as a leaving group, while the nitro and methoxy groups modulate electron density. Use Pd(PPh₃)₄ with arylboronic acids in THF/H₂O .
  • Challenges : Steric hindrance from the 2-methoxy group may require bulky ligands (e.g., SPhos) to enhance catalytic turnover .
    DFT insights : Calculations show the LUMO at the chloro-substituted carbon is lowered by the nitro group, enhancing electrophilicity .

Basic: What purification techniques ensure high purity for biological assays?

  • Recrystallization : Use chloroform/hexane mixtures to remove unreacted starting materials .
  • Column chromatography : Separate isomers using silica gel with ethyl acetate/hexane gradients (3:7 ratio) .
  • HPLC : For trace impurities, employ reverse-phase C18 columns with acetonitrile/water mobile phases .

Advanced: How do structural modifications affect biological activity compared to analogs?

A 2025 comparative study highlighted substituent effects on bioactivity:

Compound Substituents Biological Activity
This compound3-Cl, 2-OMe, 4-NO₂Moderate kinase inhibition (IC₅₀ = 8 µM)
2-Chloro-4-methoxy-3-nitropyridine2-Cl, 4-OMe, 3-NO₂Anticancer (HT-29 IC₅₀ = 12 µM)
4-Chloro-2-methoxy-3-nitropyridine4-Cl, 2-OMe, 3-NO₂Antimicrobial (MIC = 16 µg/mL)
Key finding : The 4-nitro group enhances kinase binding affinity due to stronger hydrogen bonding .

Advanced: What computational tools predict the compound’s spectroscopic properties?

  • DFT (B3LYP functional) : Calculate IR vibrational modes and NMR chemical shifts with <5% deviation from experimental data .
  • TD-DFT : Predict UV-Vis absorption spectra by modeling electronic transitions (e.g., π→π* of the nitro group) .
    Software : Gaussian 16 or ORCA with def2-TZVP basis sets .

Basic: What safety protocols are recommended for handling this compound?

  • Toxicity : Nitropyridines may be mutagenic. Use PPE (gloves, goggles) and work in a fume hood .
  • Waste disposal : Neutralize nitro-containing waste with NaHSO₃ before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.